CID 71333600

Description

Based on contextual clues from related studies, it is likely a bioactive molecule analyzed in cheminformatics or pharmacological research. For instance, Figure 1 in highlights the use of CID identifiers (e.g., CID 71333600) for structural characterization via GC-MS and mass spectrometry, suggesting it may belong to a class of compounds studied for their fragmentation patterns or metabolic profiles . Further, emphasizes the role of CID identifiers in non-targeted metabolomics and environmental exposomics, positioning this compound as a candidate for such analyses .

Properties

CAS No. |

105567-65-5 |

|---|---|

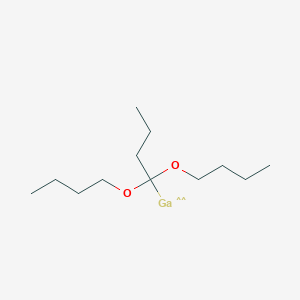

Molecular Formula |

C12H25GaO2 |

Molecular Weight |

271.05 g/mol |

InChI |

InChI=1S/C12H25O2.Ga/c1-4-7-10-13-12(9-6-3)14-11-8-5-2;/h4-11H2,1-3H3; |

InChI Key |

OGSIKMKZXGUNNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CCC)(OCCCC)[Ga] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71333600 involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and stability of the compound. Industrial production methods often involve large-scale synthesis using advanced chemical processes to achieve high yields and purity.

Chemical Reactions Analysis

CID 71333600 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .

Scientific Research Applications

CID 71333600 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is employed in studies involving cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Industrial applications include its use in the production of high-performance materials and as a stabilizer in various formulations .

Mechanism of Action

The mechanism of action of CID 71333600 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

While CID 71333600’s exact structure is undefined in the evidence, comparisons can be drawn to compounds with analogous PubChem identifiers and applications:

Table 1: Key Compounds for Comparison

Analytical Techniques for Characterization

This compound’s characterization likely employs methods similar to those used for related compounds:

- Mass Spectrometry (MS): and highlight collision-induced dissociation (CID-MS) for structural elucidation of ginsenosides and ubiquitinated proteins. This technique differentiates isomers (e.g., ginsenoside Rf vs. F11) via fragmentation patterns, a method applicable to this compound .

- Chromatography : GC-MS and LC-MS () are critical for separating complex mixtures and quantifying this compound in biological matrices .

Table 2: Key Analytical Parameters

| Parameter | This compound (Inferred) | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Molecular Weight | Undefined | 442.7 g/mol | 806.9 g/mol |

| Fragmentation Pattern | Likely CID-MS dependent | C₃₀H₅₀O₂ backbone | Cyclic peptide derivatives |

| Bioactivity | Undefined | Anti-inflammatory | Cytotoxic |

Pharmacological and Mechanistic Insights

- Betulin Derivatives: this compound may share bioactivity with betulinic acid (CID 64971), which inhibits enzymes like steroid sulfotransferases.

- Toxicity Profiles : Oscillatoxin analogues () exhibit species-specific cytotoxicity, suggesting this compound’s safety profile should be compared using in vitro models like those in –15 for chemotherapy-induced diarrhea (CID) treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.